Dopamine 3-beta-D-glucuronide sodium salt
Description
Overview of Dopamine (B1211576) Metabolism and Conjugation Pathways
Dopamine, a critical catecholamine neurotransmitter, undergoes extensive metabolism to regulate its concentration and activity in the body. This process involves a series of enzymatic reactions broadly categorized into Phase I and Phase II metabolism. nih.govwikipedia.org
Phase I reactions modify the dopamine molecule, primarily through oxidation. The key enzymes in this phase are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.gov MAO catalyzes the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further oxidized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov Alternatively, COMT methylates dopamine to produce 3-methoxytyramine. These metabolites can be further processed; for instance, DOPAC can be methylated by COMT to form homovanillic acid (HVA), a major end-product of dopamine degradation that is excreted in urine. nih.govacs.org
Following Phase I modifications, dopamine and its metabolites can enter Phase II metabolism, also known as the conjugation phase. nih.govlongdom.org This pathway involves coupling the molecule with an endogenous substance to increase its water solubility and facilitate its excretion from the body. longdom.org For dopamine, the primary conjugation pathways are sulfation and glucuronidation. nih.gov Sulfation involves the transfer of a sulfate (B86663) group, while glucuronidation, the focus of this article, involves the attachment of glucuronic acid. nih.govlongdom.org This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.org
Significance of Glucuronide Conjugates in Xenobiotic and Endogenous Compound Metabolism
Glucuronidation is a major Phase II metabolic pathway essential for the detoxification and elimination of a vast array of substances. wikipedia.orgnih.gov The process is not limited to the byproducts of endogenous molecules like bilirubin (B190676) and steroid hormones but is also a primary route for clearing foreign compounds (xenobiotics), including a significant percentage of clinically used drugs. wikipedia.orgnih.gov
The enzymes responsible for this process, UDP-glucuronosyltransferases (UGTs), catalyze the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate. wikipedia.orgnih.gov This conjugation reaction dramatically increases the hydrophilicity (water solubility) of typically lipophilic (fat-soluble) compounds. longdom.orgnih.gov The resulting glucuronide conjugate is more polar and more easily transported in the blood to the kidneys for elimination in urine or to the liver for excretion in bile. wikipedia.orgnih.gov
This metabolic transformation is a crucial defense mechanism. By converting potentially harmful substances into inactive, water-soluble metabolites, glucuronidation prevents their accumulation in tissues and facilitates their removal from the body, thereby reducing potential toxicity. nih.gov While glucuronidation is a critical detoxification process, some glucuronide metabolites can be biologically active. wikipedia.org
Identification and Research Focus on Dopamine 3-beta-D-glucuronide
For many years, the primary focus of dopamine metabolism research was on the pathways mediated by MAO and COMT. However, the development of more sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has allowed for the detection and characterization of other metabolites. A significant breakthrough was the first-time discovery of intact dopamine glucuronide in rat and mouse brain microdialysis samples, which suggested that glucuronidation could be an important metabolic pathway for neurotransmitters within the central nervous system. acs.orgnih.govacs.org
Subsequent research has aimed to identify the specific human UGT enzymes responsible for dopamine glucuronidation. Studies involving screening of all 19 known human UGT isoforms revealed that UGT1A10 is the primary enzyme that catalyzes the glucuronidation of dopamine at substantial rates. nih.govresearchgate.net This research demonstrated that UGT1A10 produces two distinct glucuronide isomers: Dopamine 4-O-glucuronide and Dopamine 3-O-glucuronide. nih.govresearchgate.net While other UGTs showed minimal to no activity, UGT1A10 proved to be highly specific for dopamine, albeit with a relatively low affinity. nih.gov
The formation of Dopamine 3-beta-D-glucuronide occurs when the glucuronic acid moiety is attached to the hydroxyl group at the 3-position of the dopamine catechol ring. Research has quantified the formation rates of both 3-O- and 4-O-glucuronides by recombinant UGT1A10, providing valuable insight into the enzyme's regioselectivity. nih.gov
| Metabolite | Formation Rate (pmol/min/mg) |
|---|---|
| Dopamine 4-O-glucuronide | 37.1 |
| Dopamine 3-O-glucuronide | 32.7 |
Data sourced from a study screening human UDP-glucuronosyltransferases. nih.gov
This identification has opened new avenues of research into the physiological role of dopamine glucuronides. Dopamine 3-beta-D-glucuronide sodium salt is now utilized as a specific research chemical and analytical standard to further investigate dopamine metabolism and the function of these conjugated metabolites. scbt.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H18NNaO8 |
|---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
sodium;(3S,6S)-6-[5-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9?,10-,11?,12?,14+;/m0./s1 |
InChI Key |
IJTRTNHFHDFRQJ-CNVUCCHTSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1CCN)O[C@H]2C(C([C@@H](C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1CCN)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Ii. Enzymatic and Molecular Aspects of Dopamine Glucuronidation
Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Involved in Dopamine (B1211576) Glucuronidation
The human UGT superfamily comprises 19 distinct isoforms, each with unique but sometimes overlapping substrate specificities. nih.gov Extensive research has been conducted to identify which of these isoforms are responsible for the glucuronidation of dopamine.
Among the 19 human UGT enzymes screened, UGT1A10 has been identified as the primary catalyst for dopamine glucuronidation. nih.govresearchgate.net In studies using recombinant human UGTs, UGT1A10 was the only isoform found to catalyze this reaction at substantial rates. nih.gov At a dopamine concentration of 1 mM, UGT1A10 produces both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide at significant rates of 37.1 pmol/min/mg and 32.7 pmol/min/mg, respectively. nih.gov This high specificity is further supported by findings in human tissue microsomes. The glucuronidation activity in intestinal microsomes, where UGT1A10 is prominently expressed, is markedly higher than in liver microsomes. nih.govresearchgate.net The kinetic profile and regioselectivity observed in intestinal microsomes closely mirror those of recombinant UGT1A10, reinforcing its role as the principal enzyme in this metabolic pathway. nih.gov
While UGT1A10 is the most significant contributor, other UGT isoforms exhibit detectable, albeit much lower, activity towards dopamine. nih.gov These include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT2A1, UGT2A3, UGT2B7, UGT2B11, UGT2B15, and UGT2B17. nih.govresearchgate.net For instance, the activity of UGT1A6, the second most active isoform in glucuronidating dopamine at the 3-OH position, was less than 1.3% of the corresponding activity of UGT1A10. nih.gov The low levels of dopamine glucuronidation activity in human liver microsomes, where UGT1A10 is largely absent, suggest that these other isoforms are responsible for the residual activity observed in the liver. researchgate.net Specifically, isoforms like UGT1A6, UGT1A9, UGT2B7, and UGT2B17, which show a strong preference for the 3-OH position, likely contribute to the formation of dopamine-3-O-glucuronide in hepatic tissues. nih.govresearchgate.net
Regioselectivity of Dopamine Glucuronidation: 3-O-Glucuronide vs. 4-O-Glucuronide Formation
Dopamine possesses two hydroxyl groups at the 3- and 4-positions of its catechol ring, both of which are susceptible to glucuronidation. The regioselectivity of this reaction is highly dependent on the specific UGT isoform involved.
UGT1A10 displays a relatively low degree of regioselectivity, with a slight preference for the 4-hydroxyl (OH) position. nih.govresearchgate.net It produces both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide in nearly equal amounts. nih.gov In contrast, several other UGT isoforms that exhibit minor activity towards dopamine show a strong preference for the 3-OH position. nih.govresearchgate.net This is particularly true for UGT1A6, UGT1A9, UGT2B7, and UGT2B17. nih.gov This difference in regioselectivity explains the observation that human liver microsomes, which have low UGT1A10 expression, predominantly produce dopamine-3-O-glucuronide. researchgate.net Conversely, the regioselectivity in intestinal microsomes, rich in UGT1A10, is similar to that of the recombinant UGT1A10 enzyme. nih.govresearchgate.net
Kinetic Characterization of UGT-Mediated Dopamine Glucuronidation Reactions
The efficiency of dopamine glucuronidation is described by its kinetic parameters, which define the substrate affinity and the maximum reaction rate of the involved enzymes.
Kinetic studies have revealed that dopamine is a low-affinity substrate for UGT1A10. nih.gov Both recombinant UGT1A10 and human intestinal microsomes exhibit sigmoidal kinetics, with substrate affinity (KA) values in the range of 2 to 3 mM. nih.govresearchgate.net The enzyme kinetics for dopamine glucuronidation by UGT1A10 are best described by the Hill equation. researchgate.net The kinetic parameters for the formation of dopamine-3-O-glucuronide and dopamine-4-O-glucuronide by recombinant UGT1A10 have been determined and are presented in the table below.
Data derived from studies on recombinant UGT1A10. researchgate.net
Several factors can influence the activity of UGT enzymes in the glucuronidation of dopamine. Genetic polymorphisms in the UGT genes can lead to variations in enzyme expression and catalytic function, potentially altering the rate of dopamine metabolism. The expression of UGT enzymes is also subject to induction and inhibition by various xenobiotics and endogenous compounds. longdom.orgnih.gov Enzyme induction can lead to an increased rate of dopamine glucuronidation, while inhibition can slow down this process. longdom.org The presence of certain drugs or dietary components can act as inhibitors of specific UGT isoforms, leading to potential drug-dopamine interactions. creative-bioarray.com Furthermore, the microenvironment of the enzyme within the endoplasmic reticulum membrane, including the lipid composition, can affect its conformational state and, consequently, its catalytic activity. helsinki.fi The availability of the co-substrate, UDP-glucuronic acid (UDPGA), is another critical factor, and its depletion can limit the rate of the glucuronidation reaction.
Iii. Metabolic Dynamics and Interconversion of Dopamine Glucuronides
Comparative Analysis of Glucuronidation and Sulfation Pathways for Dopamine (B1211576)
Glucuronidation and sulfation represent the primary phase II metabolic routes for dopamine. nih.govnih.gov These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While both pathways lead to the inactivation and enhanced elimination of dopamine, they exhibit distinct characteristics in terms of the enzymes involved, their tissue distribution, and the relative abundance of the resulting conjugates.
In human circulation, dopamine is predominantly found in its conjugated forms, with dopamine sulfate (B86663) being the most abundant, accounting for over 90% of the total circulating dopamine. Specifically, dopamine-3-O-sulfate is present in plasma at concentrations approximately 10 times higher than its regioisomer, dopamine-4-O-sulfate. This preponderance of the 3-O-sulfate isomer is attributed to the regioselective nature of the enzyme responsible for its formation.
While sulfation is the dominant pathway in the bloodstream, dopamine glucuronides are also present and are significant metabolites found in human urine along with dopamine sulfates. nih.gov The relative amounts of sulfated versus glucuronidated dopamine can vary, indicating that the balance between these two pathways is a key factor in dopamine metabolism. nih.gov
The sulfation of dopamine is primarily catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3). nih.gov This enzyme exhibits a high affinity for dopamine and other catecholamines. oup.com SULT1A3 demonstrates a strong preference for the 3-hydroxyl group of dopamine over the 4-hydroxyl group, which explains the higher circulating levels of dopamine-3-O-sulfate. nih.gov The crystal structure of SULT1A3 in complex with dopamine has provided a molecular basis for this regioselectivity, showing the 3-hydroxyl group positioned optimally for the catalytic reaction. nih.govresearchgate.net SULT1A3 is predominantly found in the gastrointestinal tract, which is a major site of both endogenous dopamine production and sulfation. nih.gov Interestingly, dopamine itself can induce the expression of SULT1A3, suggesting a feedback mechanism for its own metabolism. nih.gov
Tissue and Organ-Specific Distribution of Dopamine Glucuronidation Activity
The enzymatic machinery for dopamine glucuronidation is not uniformly distributed throughout the body. Specific organs and tissues exhibit varying capacities for this metabolic process, which has significant implications for both local and systemic dopamine levels. wikipedia.orgnih.gov
The liver and intestines are the primary sites for glucuronidation of a wide array of substances, including dopamine. wikipedia.orgresearchgate.net Of the 19 known human UGT enzymes, UGT1A10 has been identified as the most significant catalyst for dopamine glucuronidation, producing both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide. nih.govresearchgate.net Quantitative analysis of UGT1A10 expression reveals its predominant presence in the small intestine and colon, with much lower levels detected in the liver. nih.govresearchgate.net
This tissue-specific expression pattern is reflected in the glucuronidation activity observed in microsomal preparations from these organs. Intestinal microsomes exhibit markedly higher dopamine glucuronidation activity compared to liver microsomes. nih.govresearchgate.net The activity in intestinal microsomes is 5 to 10 times higher than in liver microsomes. researchgate.net The regioselectivity of glucuronidation in intestinal microsomes is similar to that of recombinant UGT1A10. In contrast, human liver microsomes show a preference for producing dopamine-3-glucuronide. researchgate.net
While UGT enzymes are found in various body organs, including the brain, the specific isoform with the highest activity for dopamine, UGT1A10, is not expressed in the brain. wikipedia.orgnih.govresearchgate.net Other UGT isoforms with very low activity towards dopamine, such as UGT1A6, 2A1, 2A3, 2B7, 2B11, and 2B17, may be present, but their contribution to dopamine metabolism in the brain is considered minor. nih.gov Quantitative studies suggest that sulfation is a more prominent phase II metabolic pathway for dopamine in the human brain compared to glucuronidation. nih.gov The precise physiological significance of the dopamine conjugates formed in the brain is yet to be fully elucidated. nih.gov
Role of Gut Microbiota in Dopamine Glucuronide Hydrolysis and Dopamine Bioavailability
These microbial enzymes hydrolyze the glucuronic acid moiety from the dopamine glucuronide, releasing the parent dopamine molecule. nih.govmdpi.com This "deconjugation" process allows the now free dopamine to be reabsorbed into circulation, thereby increasing its systemic exposure and prolonging its effects. nih.gov There is evidence to suggest that intestinal dopamine levels may be partly derived from this bacterial hydrolysis of dopamine glucuronides. researchgate.netresearchgate.net Therefore, the composition and enzymatic activity of the gut microbiome can significantly influence the pharmacokinetics of dopamine.
Identification of Microbial Beta-Glucuronidase Activity
The process of glucuronidation, which conjugates molecules with glucuronic acid to facilitate their excretion, can be reversed within the gastrointestinal tract by specific microbial enzymes. researchgate.net Gut microbial β-glucuronidases (gmGUS) are enzymes produced by the gut microbiota that play a significant role in the metabolism of both endogenous and exogenous compounds, including neurotransmitter glucuronides. nih.gov These enzymes catalyze the hydrolysis of the glycosidic bond between glucuronic acid and an aglycone, effectively reactivating the compound. nih.gov This de-glucuronidation is the reverse reaction of the glucuronidation mediated by the host's Uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov
The identification of this microbial activity as central to the deconjugation of dopamine glucuronides has been confirmed through studies involving germ-free mouse models. nih.gov Research demonstrated that the hydrolysis of dopamine glucuronides is primarily attributable to the enzymatic activity of the gut microbiota. nih.gov Levels of dopamine were found to be several folds higher in normal mice compared to germ-free mice, an observation linked to the absence of gmGUS in the latter. nih.gov
A wide array of gut bacteria is capable of producing these enzymes. The conservation of the gmGUS enzyme is seen across major gastrointestinal bacterial phyla, underscoring its fundamental role in the chemical dynamics of the gut. ucc.ie Specific bacterial species have been identified as possessing this enzymatic capability. For instance, species such as Clostridium coccoides and Clostridium leptum have been shown to exhibit β-glucuronidase activity, enabling them to convert peripheral dopamine glucuronides back into their active, unconjugated form. nih.gov
Table 1: Bacterial Phyla and Species with Identified β-Glucuronidase Activity
| Phylum | Species/Group | Role in Glucuronide Metabolism |
| Firmicutes | Clostridium coccoides, Clostridium leptum | Possess β-glucuronidase activity capable of converting dopamine glucuronides to active dopamine. nih.gov |
| Bacteroidetes | General Phylum Members | Known producers of β-glucuronidase enzymes. nih.gov |
| Verrucomicrobia | General Phylum Members | Known producers of β-glucuronidase enzymes. nih.gov |
| Proteobacteria | General Phylum Members | Known producers of β-glucuronidase enzymes. nih.gov |
Impact on Systemic and Local Dopamine Levels
The enzymatic activity of microbial β-glucuronidases in the gut has a direct and significant impact on both local (gastrointestinal) and systemic concentrations of dopamine. By hydrolyzing dopamine glucuronides, such as Dopamine 3-beta-D-glucuronide, these bacteria release free dopamine into the intestinal lumen. nih.govnih.govresearchgate.net This liberated dopamine can then be reabsorbed into the host's circulation, a process that contributes to the enterohepatic recirculation of the neurotransmitter. nih.gov
Research findings highlight the quantitative impact of this microbial function. As noted, dopamine levels are significantly lower in germ-free mice that lack gut microbiota compared to conventional mice. nih.gov Furthermore, the administration of antibiotics, which clear gut microbiota, has been shown to reduce the synthesis of dopamine in the intestines. frontiersin.org This alteration in dopamine availability can have broader physiological consequences, influencing gut motility and potentially affecting the gut-brain axis. nih.govnih.gov Increased local dopamine levels resulting from gmGUS activity have been associated with increased gut motility. nih.gov
Table 2: Research Findings on Microbial Impact on Dopamine Levels
| Study Model | Observation | Implication | Source |
| Germ-Free vs. Normal Mice | Dopamine levels are several folds higher in normal mice. | Demonstrates the essential role of gut microbiota and their β-glucuronidase enzymes in maintaining dopamine levels. | nih.gov |
| Antibiotic-Treated Mice | Antibiotic administration significantly reduced tyrosine hydroxylase (a key enzyme for dopamine synthesis) in the small intestines. | Shows that depletion of gut microbes directly impacts the machinery for dopamine synthesis in the gut. | frontiersin.org |
| In Vitro Studies | Clostridium species exhibit β-glucuronidase activity. | Identifies specific bacteria capable of converting dopamine glucuronides into active dopamine in the periphery. | nih.gov |
Iv. Advanced Analytical Methodologies for Dopamine 3 Beta D Glucuronide Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Conjugate Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of intact dopamine (B1211576) glucuronide conjugates. acs.org This powerful technique circumvents the need for hydrolysis, which was a common step in older methods and could introduce inaccuracies. nih.gov Direct analysis using LC-MS/MS provides more reliable data on the presence and concentration of these phase II metabolites in various biological samples. nih.govscispace.com The high selectivity and sensitivity of modern triple quadrupole LC-MS/MS instruments are particularly advantageous for this purpose. scispace.com
The development of robust quantitative LC-MS/MS methods is a prerequisite for meaningful biological investigation. These methods are typically validated according to established guidelines, assessing parameters such as linearity, repeatability, and the limits of detection (LOD) and quantitation (LOQ). acs.orgnih.gov For instance, a method developed for analyzing dopamine and its metabolites, including the glucuronide conjugate, in brain microdialysis samples demonstrated excellent performance characteristics. acs.orgnih.gov
Ultra-performance liquid chromatography (UPLC), with its smaller particle size columns, offers enhanced resolution and speed compared to traditional HPLC, and has been successfully coupled with MS/MS for the analysis of dopamine metabolites in human brain microdialysates and cerebrospinal fluid (CSF). nih.govplos.org The use of electrospray ionization (ESI) is common, and the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode to achieve a high degree of selectivity and sensitivity.
Table 1: Validation Parameters for LC-MS/MS Analysis of Dopamine Metabolites
| Parameter | Typical Performance | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.2 - 0.8 nM | nih.govnih.gov |
| Limit of Quantitation (LOQ) | Typically slightly higher than LOD | acs.orgnih.gov |
| Linearity | High correlation coefficients (e.g., R² > 0.99) | acs.orgnih.gov |
This table presents typical performance characteristics for validated LC-MS/MS methods used in the analysis of dopamine and its conjugates.
A significant analytical challenge in dopamine metabolism is the existence of regioisomers, such as dopamine 3-O-glucuronide and dopamine 4-O-glucuronide. nih.gov Chromatographic separation is essential to differentiate and accurately quantify these distinct isomers. LC-MS/MS methods, particularly those employing UPLC, have proven capable of separating these closely related compounds, allowing for their individual quantification. nih.govresearchgate.net This capability is crucial, as it has been shown in human brain samples that the formation of sulfate (B86663) conjugates of dopamine is regioselective, with dopamine-3-O-sulfate predominating over the 4-O-sulfate isomer. nih.govplos.orgresearchgate.net This suggests that similar regioselectivity may occur in glucuronidation, underscoring the need for analytical methods that can resolve these isomers.
Sample Preparation Techniques for Biological Matrices (e.g., Microdialysates, Microsomes)
The analysis of dopamine 3-beta-D-glucuronide in complex biological matrices like brain microdialysates or microsomal incubates requires effective sample preparation to remove interfering substances and concentrate the analyte. acs.orgnih.gov A common and straightforward approach for samples like microdialysates is direct injection after collection, minimizing sample manipulation. acs.org For more complex matrices, protein precipitation, often using organic solvents like methanol, is a widely used first step to remove proteins that can interfere with the analysis.
Solid-phase extraction (SPE) is another powerful technique for sample clean-up and concentration. scispace.com The choice of sorbent chemistry is critical and depends on the properties of the analyte and the matrix. For hydrophilic compounds like glucuronides, various SPE mechanisms, including reverse-phase and ion-exchange, can be employed to achieve high recovery and reproducibility. scispace.com The development of an SPE method involves optimizing the loading, washing, and elution steps to ensure efficient removal of matrix components while retaining the analyte of interest. scispace.com
Synthetic Approaches for Reference Standards and Labeled Conjugates
The availability of pure reference standards is indispensable for the validation of quantitative analytical methods and for definitive compound identification. Both enzymatic and chemical synthesis strategies are employed to produce dopamine 3-beta-D-glucuronide and its analogs. acs.orgresearchgate.netrsc.org
Enzymatic synthesis provides a regioselective and stereospecific route to glucuronides, often mimicking the biological metabolic pathway. nih.gov A common method involves using rat liver microsomes, which contain a mixture of UDP-glucuronosyltransferase (UGT) enzymes, as a biocatalyst. acs.orgnih.gov In this approach, dopamine is incubated with the microsomes in the presence of the co-substrate UDP-glucuronic acid (UDPGA), leading to the formation of dopamine glucuronide. nih.govresearchgate.net The synthesized conjugate can then be purified and characterized for use as a reference standard. acs.org This biocatalytic method has been successfully used to produce reference compounds for the glucuronides of dopamine and other neurotransmitters. nih.gov
Chemical synthesis offers a versatile alternative for producing glucuronide analogs that may not be accessible through enzymatic routes, or for producing them on a larger scale. researchgate.netrsc.org General strategies for the synthesis of O-glucuronides typically involve the reaction of a protected glucuronic acid donor, such as a glucosyluronate bromide or an imidate donor, with the aglycone (dopamine, in this case, with appropriate protection of its functional groups). nih.gov The choice of activating group on the anomeric carbon of the glucuronic acid donor and the reaction conditions are critical for controlling the stereochemistry (β-linkage) and achieving good yields. nih.gov Following the coupling reaction, deprotection steps are required to yield the final glucuronide conjugate. researchgate.net These synthetic methods are crucial for creating a library of related compounds and for producing isotopically labeled internal standards for mass spectrometry-based quantification. researchgate.netrsc.org
V. Physiological and Pathophysiological Implications of Dopamine 3 Beta D Glucuronide
Contribution to Dopamine (B1211576) Homeostasis and Disposition
Glucuronidation is a major phase II metabolic pathway that converts dopamine into a more water-soluble compound, facilitating its excretion from the body. wikipedia.orgresearchgate.net This process is essential for maintaining appropriate dopamine levels and preventing potential toxicity from its accumulation. nih.gov The formation of Dopamine 3-beta-D-glucuronide is a key part of this detoxification process. wikipedia.org In humans, the enzyme primarily responsible for the glucuronidation of dopamine is UDP-glucuronosyltransferase 1A10 (UGT1A10). wikipedia.orgmdpi.com This enzyme catalyzes the formation of both Dopamine-3-O-glucuronide and Dopamine-4-O-glucuronide at substantial rates. wikipedia.org
Research indicates that UGT1A10 exhibits a strong preference for dopamine, although with low affinity. wikipedia.org This suggests that under normal physiological conditions, glucuronidation is a high-capacity pathway for dopamine elimination. nih.gov The expression of UGT1A10 is prominent in peripheral tissues such as the small intestine, colon, and adipose tissue, with lower levels in the liver and other organs. wikipedia.org This distribution highlights the importance of peripheral tissues in the metabolic clearance of dopamine.
The peripheral dopaminergic system, particularly in the kidneys, plays a critical role in regulating blood pressure and fluid balance. mdpi.comnih.gov The kidney can synthesize its own dopamine, which acts locally to promote sodium and water excretion. mdpi.com The glucuronidation of dopamine in peripheral tissues, including the kidneys and gastrointestinal tract, serves to terminate its biological activity and prepare it for elimination. wikipedia.org
The formation of Dopamine 3-beta-D-glucuronide effectively reduces the concentration of free, active dopamine in these tissues. semanticscholar.orgresearchgate.net While generally viewed as an irreversible inactivation step, the possibility of deconjugation by β-glucuronidases, enzymes that can cleave the glucuronic acid moiety, has been considered. nih.gov Such deconjugation could potentially act as a recycling mechanism, releasing active dopamine from its glucuronide conjugate. There is evidence that intestinal bacteria can hydrolyze dopamine glucuronides, potentially contributing to the pool of free dopamine in the gut. youtube.com
Table 1: Key Enzyme and Locations for Dopamine Glucuronidation
| Feature | Description |
|---|---|
| Primary Enzyme | UDP-glucuronosyltransferase 1A10 (UGT1A10) wikipedia.orgmdpi.com |
| Products | Dopamine-3-O-glucuronide and Dopamine-4-O-glucuronide wikipedia.org |
| Primary Tissue Locations | Small intestine, Colon, Adipose tissue wikipedia.org |
| Secondary Tissue Locations | Trachea, Stomach, Liver, Testis, Prostate wikipedia.org |
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. acs.org Dopamine itself cannot efficiently cross the blood-brain barrier. nih.govacs.org This is why L-DOPA, a precursor to dopamine, is used in the treatment of Parkinson's disease, as it can be transported across the BBB and then converted to dopamine within the brain. nih.govacs.org
The addition of a glucuronic acid moiety to dopamine to form Dopamine 3-beta-D-glucuronide significantly increases its hydrophilicity and molecular weight. researchgate.net These properties generally limit the ability of compounds to passively diffuse across the lipid-rich membranes of the BBB. nih.gov While dopamine glucuronides have been detected in the brain and cerebrospinal fluid of humans, rats, and mice, the enzyme primarily responsible for its formation in the periphery, UGT1A10, is not expressed in the brain. mdpi.comsemanticscholar.orgfrontiersin.org This suggests that the dopamine glucuronides found in the central nervous system may be formed locally by other UGT enzymes present at lower levels or may be transported into the brain to a very limited extent, although the latter is less likely given their physicochemical properties. nih.gov Current research on delivering dopamine to the brain focuses on creating lipophilic prodrugs or using carrier systems to bypass the BBB, rather than utilizing its glucuronide conjugates. nih.govnih.gov
Interaction with Transport Systems
Due to their hydrophilic and negatively charged nature at physiological pH, glucuronide conjugates like Dopamine 3-beta-D-glucuronide cannot easily diffuse across cellular membranes. nih.govyoutube.com Their movement into and out of cells is therefore dependent on the action of membrane transport proteins. nih.govyoutube.com These transporters are crucial for the disposition of glucuronides, mediating their efflux from cells into the circulation and subsequent elimination into bile or urine. nih.govyoutube.com
Members of the ATP-binding cassette (ABC) transporter superfamily, particularly the multidrug resistance-associated proteins (MRPs), are key players in the efflux of glucuronide conjugates. nih.govnih.gov MRP2 (ABCC2) and MRP3 (ABCC3) are well-characterized transporters of a wide array of glucuronidated compounds. nih.govyoutube.com MRP2 is typically located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells, where it mediates the excretion of substrates into bile and urine, respectively. nih.govnih.gov MRP3 is generally found on the basolateral membrane, facilitating the transport of conjugates from the cells into the bloodstream. nih.govyoutube.com
Studies have shown that MRP2 is involved in the transport of numerous glucuronide metabolites. nih.govnih.gov The Metabolic Atlas database indicates a direct interaction between Dopamine-3-O-glucuronide and an MRP transporter, which facilitates its movement from the cytosol to the extracellular space. researchgate.net This active transport is essential for the clearance of dopamine glucuronides from the cells where they are formed, preventing their intracellular accumulation and completing the detoxification process.
Table 2: Major Efflux Transporters for Glucuronide Conjugates
| Transporter | Gene Name | Cellular Location (Typical) | Function in Glucuronide Disposition |
|---|---|---|---|
| MRP2 | ABCC2 | Apical membrane (liver, kidney, intestine) nih.gov | Biliary and urinary excretion nih.govnih.gov |
| MRP3 | ABCC3 | Basolateral membrane (liver, intestine) nih.gov | Efflux into blood circulation nih.gov |
| BCRP | ABCG2 | Apical membrane (liver, intestine, BBB) nih.gov | Biliary and intestinal excretion nih.gov |
The transport of glucuronides is not limited to efflux from cells. Uptake into certain tissues from the circulation is also a critical step in their final elimination. The solute carrier (SLC) superfamily of transporters, specifically the organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs), are responsible for the uptake of a wide range of organic anions, including glucuronide conjugates. youtube.comnih.gov
OATs are predominantly expressed in the kidney, where they play a crucial role in the secretion of substrates from the blood into the urine. mdpi.comnih.gov OATPs are highly expressed in the liver and are important for the hepatic uptake of compounds from the blood for metabolism or biliary excretion. scielo.org It is plausible that Dopamine 3-beta-D-glucuronide, as an organic anion, is a substrate for these uptake transporters, which would facilitate its clearance from the bloodstream by the liver and kidneys.
Mechanistic Associations with Disease States
While Dopamine 3-beta-D-glucuronide is primarily considered an inactive metabolite, alterations in its levels may be associated with disease states, likely reflecting changes in the synthesis, release, or metabolism of dopamine itself. youtube.commdpi.com A direct mechanistic role for the glucuronide in the pathophysiology of these diseases is not well-established.
Abnormalities in the renal dopaminergic system have been implicated in the pathogenesis of essential hypertension. mdpi.comscielo.org Some studies have reported lower urinary dopamine levels in hypertensive patients compared to normotensive individuals, suggesting impaired renal dopamine production or release. mdpi.com Consequently, the levels of dopamine metabolites, including glucuronides, could be altered in this condition, serving as potential biomarkers for renal dopamine function. cedars-sinai.org However, the focus of research has been on the dysfunction of dopamine receptors and signaling pathways rather than the direct action of its metabolites. semanticscholar.orgscielo.org
In chronic kidney disease, the accumulation of uremic toxins can affect various physiological processes. nih.gov Impaired renal function can lead to the accumulation of drug metabolites, including glucuronides. nih.gov While dopamine is used in some clinical settings to improve renal blood flow, its efficacy in acute renal failure is debated. acs.orgacs.org It is conceivable that in patients with renal disease, the clearance of Dopamine 3-beta-D-glucuronide is reduced, leading to its accumulation, but the clinical significance of this is currently unknown.
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain. researchgate.net The primary treatment involves replenishing dopamine levels using its precursor, L-DOPA. acs.org While the pathology is centered on the central nervous system, changes in peripheral dopamine metabolism can occur. researchgate.net Research into the role of dopamine conjugates in neurodegenerative diseases is ongoing, with some studies exploring novel dopamine conjugates as potential therapeutic agents to cross the BBB. nih.govsemanticscholar.orgnih.gov However, there is currently no direct evidence to suggest that Dopamine 3-beta-D-glucuronide plays a mechanistic role in the neurodegenerative process of Parkinson's disease. researchgate.netfrontiersin.org
Peripheral Dopaminergic Function and Hypertension Research
The peripheral dopaminergic system plays a significant role in the regulation of blood pressure and sodium balance. nih.govnih.govnih.gov Dopamine receptors, particularly D1-like and D2-like receptors, are found in the kidneys and blood vessels, where they influence renal sodium excretion and vascular tone. nih.gov Alterations in this system have been linked to the pathogenesis of hypertension. nih.gov For instance, studies have shown that impaired renal dopamine D3 receptor function is associated with salt-sensitive hypertension in animal models. nih.gov Research has also suggested that dopaminergic activity is attenuated in salt-sensitive hypertensive patients. nih.gov However, no specific research was found that directly investigates the role or impact of Dopamine 3-beta-D-glucuronide sodium salt in these processes.
Gut-Brain Axis Modulation in Neurodegenerative Conditions
The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract. nih.gov Emerging evidence highlights the crucial role of the gut microbiota in modulating this axis and its influence on neurodegenerative diseases such as Parkinson's and Alzheimer's disease. researchgate.netnih.gov The gut microbiota can synthesize and metabolize various neuroactive compounds, including precursors to dopamine. rupahealth.commdpi.com Dysregulation of the gut microbiome has been associated with neuroinflammation and the progression of neurodegenerative disorders. researchgate.netnih.gov While the connection between gut microbiota and dopamine signaling is an active area of research, there is no specific information available regarding the role of this compound in modulating the gut-brain axis in the context of neurodegenerative conditions.
Role in Modulating Neurotransmitter Balance in Specific Brain Regions
Dopamine is a key neurotransmitter in the brain, and its balance is critical for proper neurological function. nih.govnih.gov Dopaminergic pathways are extensively distributed throughout various brain regions, including the substantia nigra, ventral tegmental area, nucleus accumbens, and prefrontal cortex, where they regulate motor function, reward, motivation, and cognition. mdpi.com Imbalances in dopamine levels are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. nih.govnih.gov The regulation of dopamine signaling is complex, involving synthesis, release, reuptake, and metabolism. While glucuronidation is a known metabolic pathway for dopamine, the specific actions of this compound on neurotransmitter balance in different brain regions have not been detailed in the available scientific literature. Research has focused on the parent compound, dopamine, and its direct interactions with its receptors. nih.govmdpi.com
Vi. Preclinical Research Models and Experimental Approaches
In Vitro Models for Studying Glucuronidation Kinetics and Metabolism
In vitro systems offer a controlled environment to dissect the specific biochemical processes involved in dopamine (B1211576) glucuronidation. These models are fundamental for identifying the enzymes responsible, determining their kinetic properties, and studying cellular transport mechanisms.
Use of Human and Animal Microsomes (Liver, Intestine, Brain)
Microsomes, which are vesicles of endoplasmic reticulum membranes, are rich in UGTs and serve as a primary tool for studying phase II metabolism. nih.gov Preparations from human and animal tissues, particularly the liver, intestine, and brain, allow for direct investigation of dopamine glucuronidation.
Research using human liver and intestinal microsomes has demonstrated that the intestine exhibits markedly higher dopamine glucuronidation activity than the liver. nih.govnih.gov This finding is consistent with the tissue expression patterns of the primary UGT isoform involved. Studies comparing different species have revealed significant variability in glucuronidation rates. For instance, dog liver microsomes generally show several-fold more rapid glucuronidation for various compounds compared to human liver microsomes, though drug-specific differences exist. nih.gov Conversely, glucuronidation activity in human microsomes was found to be considerably lower than in rat microsomes for certain dopaminergic compounds. rug.nl
Kinetic analyses in these systems often reveal complex, non-Michaelis-Menten behavior. For example, dopamine glucuronidation in human intestinal microsomes exhibits sigmoidal kinetics, with substrate affinity (KA) values in the range of 2 to 3 mM. nih.govnih.gov While the liver and intestine are the main sites of glucuronidation, low levels of UGT activity towards dopamine have also been detected in brain tissue, though sulfation is considered a more significant metabolic pathway for dopamine in the human brain. nih.gov
Table 1: Comparative Glucuronidation Kinetics in Microsomes
| Source | Compound | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Human Intestinal Microsomes | Dopamine | KA | 2 - 3 mM | nih.govnih.gov |
| Human Liver Microsomes | Gemfibrozil | Intrinsic Clearance | 3.0 µl/min/mg | nih.gov |
| Dog Liver Microsomes | Gemfibrozil | Intrinsic Clearance | 31 µl/min/mg | nih.gov |
| Human Liver Microsomes | Ketoprofen | Intrinsic Clearance | 0.2 µl/min/mg | nih.gov |
| Dog Liver Microsomes | Ketoprofen | Intrinsic Clearance | 2.4 µl/min/mg | nih.gov |
Recombinant UGT Expression Systems
To identify the specific UGT isoforms responsible for dopamine glucuronidation, researchers utilize recombinant expression systems. bioivt.com These systems, typically involving insect or bacterial cells transfected with a single human UGT gene, allow for the characterization of individual enzyme activity in isolation. bioivt.comspringernature.com
Screening of all 19 known human UGT isoforms revealed that UGT1A10 is the only enzyme that catalyzes dopamine glucuronidation at substantial rates. nih.gov It produces both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide. nih.govresearchgate.net Other isoforms, including UGT1A6, 1A9, 2B7, and 2B17, exhibit very low activity and a strong preference for conjugating the 3-hydroxyl group of dopamine. nih.govresearchgate.net In contrast, UGT1A10 demonstrates a low affinity but moderate catalytic rate for dopamine, making dopamine a useful and specific probe substrate for this particular enzyme. nih.govresearchgate.net
Kinetic studies with recombinant UGT1A10 show sigmoidal kinetics, similar to observations in human intestinal microsomes, further confirming its primary role in this tissue. nih.gov Despite the C-terminal halves of UGT1A isoforms having identical primary structures, there are notable differences in their affinity for the co-substrate UDP-glucuronic acid (UDPGA), with Km values ranging from 52 µM for UGT1A6 to 1256 µM for UGT1A8.
Table 2: Dopamine Glucuronidation Activity of Recombinant Human UGT Isoforms
| UGT Isoform | Relative Activity (vs. UGT1A10) | Products Formed | Reference |
|---|---|---|---|
| UGT1A10 | High | Dopamine-3-O-glucuronide & Dopamine-4-O-glucuronide | nih.gov |
| UGT1A6 | Very Low (<1.3%) | Preferentially Dopamine-3-O-glucuronide | nih.govnih.gov |
| UGT1A9 | Low | Preferentially Dopamine-3-O-glucuronide | researchgate.net |
| UGT2B7 | Low | Preferentially Dopamine-3-O-glucuronide | researchgate.net |
| UGT2B17 | Low | Preferentially Dopamine-3-O-glucuronide | researchgate.net |
| Other UGTs | Very Low to None | N/A | nih.gov |
Cell Culture Systems for Metabolic and Transport Studies
Cell culture systems provide a more integrated model than microsomes, incorporating both metabolic and transport processes within an intact cell. nih.gov Cell lines like Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) are widely used to model the intestinal barrier and study drug permeability and transport. diva-portal.orgresearchgate.netresearchgate.net
Caco-2 cells spontaneously differentiate into a monolayer of polarized enterocytes, making them a valuable model for intestinal absorption. diva-portal.org Studies have shown that Caco-2 cells possess the machinery to synthesize and degrade dopamine, although they lack the ability to O-methylate it via COMT, unlike rat jejunal epithelial cells. nih.gov These cells are instrumental in studying how glucuronides are formed and then effluxed from the cell, a process driven by transporters like Multidrug Resistance-Associated Proteins (MRPs). nih.govfrontiersin.org The interplay between UGT metabolism and transporter-mediated efflux determines the ultimate disposition of the glucuronide conjugate. nih.gov
While Caco-2 models are comprehensive, they require a long differentiation period (typically 21 days). researchgate.netcreative-bioarray.com MDCK cells, often engineered to overexpress specific transporters like MDR1 (P-glycoprotein), offer a faster alternative for high-throughput screening, though they may not fully replicate the complexity of the human intestinal epithelium. researchgate.netcreative-bioarray.com
In Vivo Animal Models for Investigating Dopamine Glucuronide Dynamics
In vivo animal models are indispensable for understanding the physiological dynamics of dopamine glucuronidation in a complete biological system, including absorption, distribution, metabolism, and excretion (ADME).
Microdialysis Techniques for Real-Time Monitoring in Brain
Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, behaving animals. mdpi.comnih.gov This method has been pivotal in studying dopamine dynamics. nih.govnih.gov
Using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, researchers have successfully detected and quantified intact dopamine glucuronide in brain microdialysis samples from rats and mice for the first time. acs.org In the striatum of rats, the concentration of dopamine glucuronide was found to be approximately equal to that of dopamine itself (around 2 nM). acs.org This discovery highlights that glucuronidation is a relevant metabolic pathway for dopamine within the central nervous system, alongside the more abundant metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). acs.org The ability to achieve high temporal resolution, with sampling intervals as short as one minute, allows for the real-time tracking of phasic dopamine release and metabolism in response to various stimuli. nih.govnih.gov
Studies on Genetic Modifications Affecting Glucuronidation or Microbiota
Genetically modified animal models provide crucial insights into the specific roles of UGT enzymes and the influence of the gut microbiome on dopamine metabolism.
Humanized UGT1 (hUGT1) mice, where the mouse Ugt1 locus is replaced with the human UGT1 locus, have been developed to overcome species differences in drug metabolism. nih.govresearchgate.net Since rodents lack a direct homolog for human UGT1A4, an enzyme involved in N-glucuronidation, these humanized mice are valuable for predicting human drug glucuronidation and potential drug-drug interactions. nih.govresearchgate.net Such models can more accurately reflect human metabolic pathways for compounds that are substrates of UGT1 enzymes. mdpi.com
Germ-free (GF) mice, which are raised in a sterile environment and lack gut microbiota, are used to investigate the influence of the microbiome on host physiology, including neurotransmitter systems. asm.org Studies have shown that the gut microbiota can significantly modulate dopamine levels and turnover in the brain. mdpi.com Certain gut bacteria, such as Clostridium species, possess β-glucuronidase enzymes. nih.gov These enzymes can deconjugate glucuronides in the gut, releasing the active aglycone (in this case, dopamine) and potentially allowing for its reabsorption, a process known as enterohepatic recycling. nih.govresearchgate.net This microbial activity can influence the bioavailability of dopamine in the periphery. nih.gov Comparing GF mice to conventional mice reveals alterations in dopamine receptor expression and neurochemistry, demonstrating the critical role of the microbiota-gut-brain axis in regulating dopaminergic signaling. asm.orgpreprints.org
Vii. Future Directions and Emerging Research Avenues
Elucidating Novel Physiological and Signaling Roles of Dopamine (B1211576) Glucuronides
Traditionally, glucuronidation is considered a terminal step that renders compounds like dopamine more water-soluble for excretion. wikipedia.org However, the presence of dopamine glucuronides in physiologically critical locations, including the brain and cerebrospinal fluid, suggests they may have more nuanced roles. researchgate.net Future research is increasingly focused on understanding these metabolites not just as inert waste products but as potential modulators of dopaminergic systems.
A primary avenue of investigation is the "pro-drug" or reservoir hypothesis. This concept posits that dopamine glucuronides could be hydrolyzed by β-glucuronidase enzymes, present in various tissues and gut microflora, to release active dopamine. nih.gov This deconjugation process could provide a localized and regulated source of dopamine, contributing to the maintenance of dopaminergic tone in specific microenvironments. Research is needed to map the distribution and activity of β-glucuronidases in dopamine-receptive tissues and to determine if this reactivation pathway is physiologically significant.
Furthermore, the direct signaling capabilities of dopamine glucuronides themselves remain largely unexplored. While they are generally considered inactive at dopamine receptors, their potential to interact with other receptors, ion channels, or transport proteins is an open question. nih.gov Future studies could employ high-throughput screening assays to investigate whether these conjugates have their own unique biological targets and signaling cascades, distinct from dopamine. The transport of these hydrophilic molecules across cellular membranes and the blood-brain barrier is another critical area, as it is mediated by specific uptake and efflux transporters which could be key regulatory points. frontiersin.orgresearchgate.net
Key Research Questions for the Future:
Can dopamine glucuronides be locally deconjugated to active dopamine in the brain, and what is the physiological relevance of this process?
Do dopamine glucuronides have any direct signaling activity at known or novel receptors?
What are the specific transporters responsible for the distribution of dopamine glucuronides into and out of the central nervous system?
Exploring Modulators of Dopamine Glucuronidation for Therapeutic Strategies
The enzymatic process of dopamine glucuronidation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A10 being identified as the key enzyme in humans with the highest catalytic activity. researchgate.netnih.govresearchgate.netnih.gov This specificity presents an opportunity for the development of targeted therapeutic strategies. By modulating the activity of UGT1A10, it may be possible to alter the balance of free versus conjugated dopamine, with potential implications for diseases characterized by dopamine dysregulation, such as Parkinson's disease.
Future therapeutic research could focus on two main strategies:
Inhibition of Dopamine Glucuronidation: Developing selective inhibitors of UGT1A10 could increase the bioavailability of dopamine derived from endogenous sources or from precursor therapies like levodopa (B1675098). This could be particularly relevant in the gastrointestinal tract, where UGT1A10 is highly expressed and may contribute to the extensive first-pass metabolism of levodopa. nih.govnih.gov
Induction of Dopamine Glucuronidation: In conditions where dopamine excess or its toxic metabolites contribute to pathology, enhancing glucuronidation through UGT1A10 induction could be a viable neuroprotective strategy.
The field of pharmacogenomics will be crucial in this endeavor. Genetic variations in UGT enzymes can lead to significant inter-individual differences in drug metabolism. nih.gov Understanding how polymorphisms in the UGT1A10 gene affect the glucuronidation of dopamine could pave the way for personalized medicine, allowing for the tailoring of dopaminergic therapies based on a patient's genetic profile to optimize efficacy and minimize side effects. youtube.com
Table 1: Potential Therapeutic Strategies Targeting Dopamine Glucuronidation
| Therapeutic Strategy | Mechanism of Action | Potential Application | Key Research Focus |
|---|---|---|---|
| UGT1A10 Inhibition | Decrease the conversion of dopamine to its glucuronide metabolites. | Enhance bioavailability of levodopa in Parkinson's disease. | Development of selective small molecule inhibitors for UGT1A10. |
| UGT1A10 Induction | Increase the detoxification of dopamine and its reactive metabolites. | Neuroprotection in conditions of dopamine-related oxidative stress. | Identification of safe and effective inducers of UGT1A10. |
| Pharmacogenomic Profiling | Tailoring dopamine-related therapies based on individual UGT1A10 genotype. | Personalized medicine for Parkinson's disease and other dopaminergic disorders. | Identifying functional polymorphisms in the UGT1A10 gene and their clinical impact. |
Advancements in Integrative Omics Approaches to Study Conjugate Biology
To gain a comprehensive understanding of the biology of dopamine glucuronides, it is essential to move beyond single-analyte studies and embrace a systems-level perspective. Integrative multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform to unravel the complex networks governing dopamine conjugation and its physiological consequences. nih.govresearchgate.net
Transcriptomics: Quantitative analysis of the UGT transcriptome can reveal the expression patterns of different UGT isoforms in various tissues, including different brain regions. nih.govulaval.canih.gov This can help to identify which enzymes, in addition to UGT1A10, might contribute to dopamine glucuronidation in specific contexts and how their expression is regulated.
Proteomics: This approach can quantify the actual protein levels of UGT enzymes, transporters, and β-glucuronidases in tissues, providing a more direct measure of the machinery involved in dopamine conjugate metabolism and transport. nih.gov
Metabolomics: High-resolution metabolomics allows for the simultaneous measurement of a wide array of metabolites, including dopamine and its various conjugates and downstream products. biorxiv.org This can provide a snapshot of the metabolic state of dopaminergic pathways and how they are altered in disease or in response to therapeutic interventions. nih.gov
By integrating these omics datasets, researchers can build comprehensive models of dopamine metabolism. nih.govyoutube.com For instance, correlating UGT1A10 gene expression levels (transcriptomics) with UGT1A10 protein abundance (proteomics) and the measured ratios of dopamine to its glucuronides (metabolomics) can provide a multi-layered understanding of the regulation of this pathway. mdpi.com This integrative approach is crucial for identifying novel biomarkers for dopamine-related diseases and for discovering new targets for therapeutic intervention. researchgate.net
Development of Advanced Bioanalytical Tools for Comprehensive Conjugate Profiling
Progress in understanding the roles of dopamine glucuronides is intrinsically linked to our ability to accurately and sensitively measure them in complex biological matrices. The development of advanced bioanalytical tools is therefore a critical future direction.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been instrumental in the discovery and quantification of intact dopamine glucuronides in samples such as brain microdialysates. acs.orgnih.govnih.govacs.org Future advancements in this area will likely focus on increasing sensitivity to detect these conjugates at even lower concentrations, improving the throughput for analyzing large sample cohorts, and developing methods for high-resolution mass spectrometry to aid in the identification of novel or unexpected dopamine metabolites. gu.se
Beyond quantitative measurements, there is a growing need for techniques that can provide spatial information. Imaging techniques, such as mass spectrometry imaging (MSI), could potentially map the distribution of dopamine and its glucuronides within specific brain structures, offering unprecedented insights into their localized metabolism and transport.
Furthermore, the development of novel sensors, including electrochemical biosensors, could provide real-time monitoring of dopamine and its metabolites. scirp.orgnih.govmdpi.comresearchgate.netmdpi.com While current sensors primarily target dopamine, future iterations could be designed with selectivity for its glucuronidated forms, enabling dynamic tracking of conjugation and deconjugation processes in vivo.
Q & A
Basic: What are the standard methods for synthesizing and characterizing dopamine 3-beta-D-glucuronide sodium salt?
Methodological Answer:
Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs), particularly UGT1A10 or UGT2B15, as these isoforms efficiently conjugate dopamine with glucuronic acid . Characterization requires:
- HPLC with UV/fluorescence detection to separate and quantify the compound.
- Mass spectrometry (LC-MS/MS) for structural confirmation via molecular ion peaks (e.g., m/z 351.28 for the sodium adduct) .
- Solubility testing in methanol-water mixtures, with heating (40–50°C) to ensure homogeneity .
Basic: How is this compound quantified in biological matrices?
Methodological Answer:
Quantification in plasma or tissue samples involves:
- Solid-phase extraction (SPE) to isolate the compound from interfering metabolites.
- Isotope dilution LC-MS/MS using deuterated internal standards (e.g., dopamine-D₅-glucuronide) to correct for matrix effects .
- Calibration curves spanning 0.1–100 μM, validated for precision (<15% RSD) and recovery (>80%) .
Advanced: How do enzyme kinetics influence the interpretation of dopamine glucuronidation studies?
Methodological Answer:
UGT isoforms exhibit varying affinities (Km) and catalytic efficiencies (Vmax/Km). For example:
- UGT2B15 has a low Km (~2.5 mM) but high specificity for dopamine, making it critical in hepatic metabolism .
- pH and cofactors (e.g., saccharolactone) must be optimized to inhibit endogenous β-glucuronidases, preventing metabolite hydrolysis during assays .
- Recombinant enzyme systems (e.g., baculovirus-infected insect cells) are preferred for isoform-specific kinetic studies .
Advanced: What experimental design considerations address batch-to-batch variability in synthetic dopamine glucuronide?
Methodological Answer:
Variability arises from differences in:
- Salt content (e.g., residual sodium ions), which affects solubility.
- Impurity profiles (e.g., unconjugated dopamine).
To mitigate: - Request peptide/content analysis for sensitive assays (e.g., cell-based studies) to confirm purity (>95% by HPLC) .
- Standardize synthesis protocols , including UDPGA concentrations and reaction time, to minimize inter-batch differences .
Advanced: How can contradictory data on dopamine glucuronide’s biological activity be resolved?
Methodological Answer:
Contradictions often stem from:
- Species-specific metabolism : Human liver microsomes (HLM) vs. rodent models may yield divergent glucuronidation rates .
- Assay conditions : For example, oxidative stress in apoptosis studies (e.g., tumor suppression assays) may degrade the compound unless stabilized with antioxidants .
- Resolution strategy : Use meta-analysis frameworks (e.g., EPA hazard screening protocols) to harmonize data across studies by adjusting for variables like pH, temperature, and cofactor availability .
Basic: What are the primary research applications of this compound?
Methodological Answer:
Key applications include:
- Neurotransmitter metabolism studies : Tracking dopamine inactivation pathways in Parkinson’s disease models .
- Apoptosis assays : Investigating its role in tumor suppression via caspase-3 activation in cancer cell lines (e.g., HeLa) .
- Drug-drug interaction screens : Assessing UGT inhibition by pharmaceuticals (e.g., valproic acid) using HLM .
Advanced: What challenges arise in studying the blood-brain barrier permeability of dopamine glucuronide?
Methodological Answer:
Challenges include:
- Rapid hydrolysis by β-glucuronidases in plasma, necessitating stabilized formulations (e.g., liposomal encapsulation) .
- Low sensitivity of imaging techniques : PET radiolabeling (e.g., ¹¹C-dopamine glucuronide) requires synthesis under inert conditions to prevent radiolysis .
- In vitro models : Primary brain endothelial cells often lack functional UGTs, limiting translational relevance .
Basic: How is the stability of this compound maintained during storage?
Methodological Answer:
- Storage conditions : -20°C in anhydrous methanol to prevent hydrolysis .
- Lyophilization : For long-term stability, lyophilize with cryoprotectants (e.g., trehalose) and store under argon .
- Quality checks : Monthly HPLC analysis to detect degradation products (e.g., free dopamine) .
Advanced: What computational tools predict dopamine glucuronide’s interactions with UGT isoforms?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) models the compound’s binding to UGT active sites, validated against crystallographic data for UGT2B7 .
- QSAR models incorporate electronic parameters (e.g., logP, polar surface area = 162.7 Ų) to predict glucuronidation rates across isoforms .
- Limitations : Predictions may fail for polymorphic UGTs (e.g., UGT1A1*28) without in vitro validation .
Advanced: How does dopamine glucuronide’s structure-activity relationship (SAR) inform analog design?
Methodological Answer:
- Modification sites : The β-D-glucuronide moiety enhances solubility but reduces CNS penetration. Methylation at the 3-OH position increases lipophilicity for brain-targeted analogs .
- SAR validation : Use mutagenesis studies (e.g., UGT1A10 mutants) to identify residues critical for substrate recognition .
- In vivo testing : Zebrafish models assess analog stability and toxicity before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
